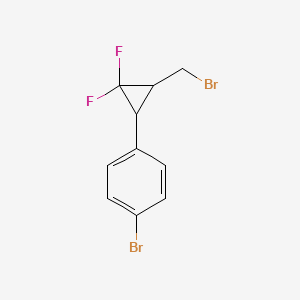
1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopropyl group containing bromomethyl and difluoromethyl groups
Preparation Methods
The synthesis of 1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene typically involves multi-step organic reactions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions, forming different cyclic or acyclic products.
Common reagents used in these reactions include bromine, nucleophiles like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1-Bromo-4-methylbenzene: Lacks the cyclopropyl group and has different reactivity and applications.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the difluorocyclopropyl group, leading to different chemical properties and uses.
1-Bromo-4-(bromomethyl)benzene: Similar structure but without the difluorocyclopropyl group, resulting in different reactivity and applications.
The uniqueness of 1-Bromo-4-(3-(bromomethyl)-2,2-difluorocyclopropyl)benzene lies in its combination of bromine, difluoromethyl, and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Br2F2 |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
1-bromo-4-[3-(bromomethyl)-2,2-difluorocyclopropyl]benzene |
InChI |
InChI=1S/C10H8Br2F2/c11-5-8-9(10(8,13)14)6-1-3-7(12)4-2-6/h1-4,8-9H,5H2 |
InChI Key |
APGCQUPVNLPAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(F)F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















